8-Nitro-1,2,3,4-tetrahydroisoquinoline

Description

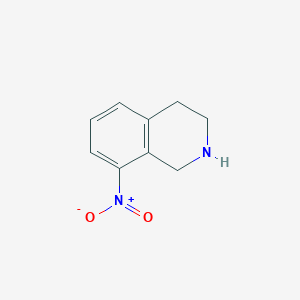

Structure

3D Structure

Properties

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFBRLCZRXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444301 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791040-11-4 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational scaffold in medicinal chemistry and natural product synthesis.[1] THIQ-based compounds, both natural and synthetic, exhibit a vast range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This structural motif is considered a "privileged scaffold" because of its ability to interact with diverse biological targets.[3][4] The introduction of substituents, such as a nitro group, onto the aromatic ring provides a versatile chemical handle for further functionalization, making compounds like this compound valuable intermediates in the synthesis of complex pharmaceutical agents and molecular probes.

This guide provides a detailed examination of the primary synthetic pathways to this compound, offering a comparative analysis of the methodologies, step-by-step protocols, and the critical scientific reasoning behind procedural choices.

Strategic Considerations: Precursor Selection and Cyclization Challenges

A primary strategic decision in the synthesis of 8-Nitro-THIQ is the timing of the nitration step. While direct nitration of the parent 1,2,3,4-tetrahydroisoquinoline molecule is possible, it presents significant challenges. Experimental studies have shown that such a reaction typically yields a mixture of regioisomers, including the 5-, 6-, 7-, and 8-nitro derivatives, necessitating complex purification procedures.[5]

Therefore, a more regioselective and efficient strategy involves commencing with a precursor that already contains the nitro group at the desired position. The logical starting material for this approach is 2-(2-nitrophenyl)ethylamine .

However, this choice introduces a different challenge. The core reactions for forming the THIQ skeleton, the Pictet-Spengler and Bischler-Napieralski cyclizations, are intramolecular electrophilic aromatic substitutions. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring, making it less nucleophilic and thus rendering the crucial ring-closing step more difficult.[6][7] This necessitates the use of harsher reaction conditions, such as stronger acids or higher temperatures, compared to syntheses with electron-rich aromatic rings.[8][9]

Pathway 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][10] It is an atom-economical process widely employed in the synthesis of alkaloids.[11]

Mechanism and Rationale

The reaction proceeds through the formation of a Schiff base, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion. This ion is the key intermediate that undergoes intramolecular attack by the electron-rich aromatic ring. The final step is the rearomatization of the ring system to yield the stable tetrahydroisoquinoline product.[7][10] Given the deactivating nature of the nitro group on our starting material, a strong acid catalyst is essential to promote the formation and subsequent cyclization of the iminium ion.[9]

Caption: The Pictet-Spengler reaction mechanism for 8-Nitro-THIQ synthesis.

Experimental Protocol

-

Preparation: To a solution of 2-(2-nitrophenyl)ethylamine (1.0 eq) in a suitable solvent such as toluene or neat trifluoroacetic acid (TFA), add paraformaldehyde (1.2 eq).

-

Reaction: Add a strong acid catalyst, such as concentrated hydrochloric acid or TFA, and heat the mixture to reflux (typically 80-110°C). The reaction must be monitored carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) due to the potentially harsh conditions.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Pathway 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, proceeding in two distinct stages: the formation of a 3,4-dihydroisoquinoline via cyclization of an N-acylated phenylethylamine, followed by its reduction to the desired tetrahydroisoquinoline.[12][13]

Mechanism and Rationale

The synthesis begins with the acylation of 2-(2-nitrophenyl)ethylamine, for example, with acetyl chloride, to form an amide. This amide is then treated with a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), which activates the carbonyl group.[6][13] The activated intermediate, often a nitrilium ion, then undergoes intramolecular electrophilic aromatic substitution to form the cyclic 3,4-dihydroisoquinoline.[12] The final step is the reduction of the endocyclic imine bond using a hydride reducing agent like sodium borohydride (NaBH₄) to furnish the THIQ product.[1]

Caption: Overall workflow for the Bischler-Napieralski synthesis of 8-Nitro-THIQ.

Experimental Protocol

-

Step A: Acylation: Dissolve 2-(2-nitrophenyl)ethylamine (1.0 eq) and a base like triethylamine (1.2 eq) in a dry, aprotic solvent such as dichloromethane. Cool the solution in an ice bath and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Perform an aqueous work-up to isolate the N-[2-(2-nitrophenyl)ethyl]acetamide intermediate.

-

Step B: Cyclization: Dissolve the amide from Step A in a high-boiling solvent like toluene or acetonitrile. Add a dehydrating agent such as phosphoryl chloride (POCl₃) (2-3 eq) and reflux the mixture until the starting material is consumed.

-

Work-up for Intermediate: Carefully quench the reaction by pouring it onto crushed ice and basifying with ammonium hydroxide. Extract the product with an organic solvent and purify to isolate the 8-nitro-3,4-dihydroisoquinoline intermediate.

-

Step C: Reduction: Dissolve the dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0°C. Stir the reaction until the imine is fully reduced.

-

Final Purification: Quench the reaction with water, remove the organic solvent under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product.

Purification and Characterization

Regardless of the chosen pathway, the final product requires rigorous purification, typically via silica gel column chromatography. The identity and purity of this compound should be confirmed using standard analytical techniques.

| Analytical Data | Expected Observations |

| ¹H NMR | Characteristic signals for the aromatic protons (with splitting patterns influenced by the nitro group), and aliphatic protons of the tetrahydroisoquinoline core. A published spectrum in DMSO shows signals at δ 8.46 (s, 1H, NH), 7.85 (dd, 1H), 7.21 (dd, 1H), 6.51 (dd, 1H), and methylene protons between 2.79-3.46 ppm.[5] |

| ¹³C NMR | Resonances corresponding to the nine carbon atoms, with chemical shifts indicative of the aromatic and aliphatic regions.[5] |

| Mass Spec (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of C₉H₁₀N₂O₂ (178.18 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. |

Comparative Analysis of Synthesis Pathways

Both the Pictet-Spengler and Bischler-Napieralski reactions are viable but present distinct advantages and disadvantages for this specific target molecule.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Number of Steps | One pot (for the core cyclization) | Three distinct steps (Acylation, Cyclization, Reduction) |

| Atom Economy | High; primary byproduct is water.[11] | Moderate; involves stoichiometric reagents and produces more waste. |

| Reaction Conditions | Requires harsh, strongly acidic conditions and high temperatures due to the deactivated ring.[9] | The cyclization step also requires harsh conditions; the reduction step is typically mild. |

| Intermediates | Proceeds via a transient iminium ion. | Involves isolation of stable amide and dihydroisoquinoline intermediates. |

| Key Challenge | Overcoming the high activation energy for the intramolecular electrophilic substitution on the deactivated ring. | Multi-step nature increases overall synthesis time and potential for yield loss at each stage. |

Conclusion

The synthesis of this compound is a challenging but achievable goal for researchers in drug development. The most logical and regioselective approach is to utilize a pre-nitrated starting material, 2-(2-nitrophenyl)ethylamine. Both the Pictet-Spengler and Bischler-Napieralski reactions provide viable, albeit demanding, pathways to the target compound. The choice between them depends on the researcher's preference for a one-pot, atom-economical reaction (Pictet-Spengler) versus a more controlled, multi-step sequence (Bischler-Napieralski). In either case, a thorough understanding of the reaction mechanisms and the electronic effects of the nitro substituent is paramount for successful execution and optimization.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 10. name-reaction.com [name-reaction.com]

- 11. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to 8-Nitro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 8-Nitro-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic compound with significant implications in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure," frequently found in natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] This guide delves into the historical context of its discovery, detailed synthetic methodologies, chemical and pharmacological properties, and its emerging role in modern therapeutic research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this important molecule.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif present in a vast number of natural alkaloids and synthetic compounds.[1][3] This heterocyclic system is recognized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space, making it an ideal scaffold for interacting with biological targets. The diverse pharmacological activities associated with THIQ derivatives are extensive, encompassing antitumor, antibacterial, antiviral, antifungal, and neuroprotective properties, among others.[1][4] The introduction of a nitro group onto the aromatic ring of the THIQ structure, specifically at the 8-position, significantly modulates its electronic and steric properties, thereby influencing its biological activity and potential as a therapeutic agent or a synthetic intermediate.

Discovery and Historical Context

The synthesis of the parent 1,2,3,4-tetrahydroisoquinoline was first achieved in 1911 by Amé Pictet and Theodor Spengler through the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde, a reaction now famously known as the Pictet-Spengler reaction.[5] While the precise first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation logically follows from the established chemistry of electrophilic aromatic substitution on the THIQ core.

A pivotal study in this context is the 1951 paper by A. McCoubrey and D. W. Mathieson published in the Journal of the Chemical Society, which detailed the nitration of 3,4-dihydro- and 1,2,3,4-tetrahydroisoquinolines.[6] This work provided a systematic investigation into the regioselectivity of nitration on the tetrahydroisoquinoline ring system, laying the groundwork for the specific synthesis of its various nitro isomers, including the 8-nitro derivative.

Synthetic Methodologies

The synthesis of this compound can be approached through two primary strategies: direct nitration of the pre-formed tetrahydroisoquinoline core or construction of the heterocyclic ring from a pre-nitrated precursor.

Direct Nitration of 1,2,3,4-Tetrahydroisoquinoline

The most direct route to this compound is the electrophilic nitration of the parent 1,2,3,4-tetrahydroisoquinoline. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Scheme:

Sources

- 1. The Pictet-Spengler Reaction [ebrary.net]

- 2. acs.org [acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

8-Nitro-1,2,3,4-tetrahydroisoquinoline mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline as a Selective Neuronal Nitric Oxide Synthase Inhibitor

Authored by a Senior Application Scientist

Foreword: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] While the specific agent, this compound, is a novel entity with limited direct characterization in peer-reviewed literature, its structural alerts suggest a compelling hypothesis for its mechanism of action. This guide synthesizes established principles of pharmacology and enzymology to propose and explore its function as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurodegenerative disorders.

Introduction: The Emerging Role of this compound in Neurotherapeutics

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as in neuronal damage following stroke.[3][4][5][6] This has led to a concerted effort to develop potent and selective inhibitors of nNOS as potential therapeutic agents.[7][8] The tetrahydroisoquinoline framework has been identified as a promising scaffold for the development of such inhibitors.[9][10]

This compound is an intriguing candidate within this chemical space. The presence of the nitro group at the 8-position is hypothesized to be a key determinant of its binding affinity and selectivity for nNOS over the other two main isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). Selective inhibition is crucial, as eNOS is vital for maintaining cardiovascular homeostasis, and its inhibition can lead to significant side effects such as hypertension.[7][11] This guide will provide a detailed exploration of the hypothesized mechanism of action of this compound as a selective nNOS inhibitor, grounded in the established principles of NOS enzymology and inhibitor design.

The Central Role of nNOS in Neuropathology

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[12] In the central nervous system, NO functions as a neurotransmitter and plays a role in synaptic plasticity, learning, and memory.[5] However, under pathological conditions, excessive activation of nNOS leads to the overproduction of NO. This excess NO can react with superoxide radicals to form the highly damaging peroxynitrite (ONOO-), which in turn leads to oxidative and nitrosative stress, protein misfolding, and ultimately, neuronal cell death.[4] Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy to mitigate these neurotoxic effects.[3][8]

Hypothesized Molecular Mechanism of nNOS Inhibition

The proposed mechanism of action for this compound is competitive inhibition at the L-arginine binding site of nNOS. The enzyme's active site contains a heme group and is highly conserved among the NOS isoforms, making the design of selective inhibitors a significant challenge.[3][13] However, subtle differences in the amino acid residues surrounding the active site can be exploited to achieve selectivity.[14]

It is hypothesized that the tetrahydroisoquinoline core of this compound mimics the binding of the natural substrate, L-arginine. The protonated nitrogen of the THIQ ring likely forms a key ionic interaction with a glutamate residue (Glu592 in human nNOS) in the active site, a common feature of many nNOS inhibitors.[15] The nitro group at the 8-position is postulated to form specific hydrogen bonds with residues unique to the nNOS active site, thereby conferring selectivity over eNOS and iNOS. This "anchored plasticity" approach, where a core moiety binds to a conserved region while substituents probe more variable regions, is a validated strategy for designing selective enzyme inhibitors.[14]

Signaling Pathway of Neuronal Nitric Oxide and Point of Inhibition

The following diagram illustrates the canonical neuronal nitric oxide signaling pathway and the hypothesized point of inhibition by this compound.

Caption: Hypothesized inhibition of the nNOS signaling pathway by this compound.

Quantitative Assessment of Inhibitory Potency and Selectivity

To characterize a novel nNOS inhibitor, it is essential to determine its half-maximal inhibitory concentration (IC50) against nNOS and the other NOS isoforms. The following table presents hypothetical, yet plausible, data for this compound, illustrating a favorable selectivity profile.

| Enzyme Isoform | IC50 (nM) | Selectivity Ratio (eNOS/nNOS) | Selectivity Ratio (iNOS/nNOS) |

| nNOS | 15 | - | - |

| eNOS | 1800 | 120 | - |

| iNOS | 950 | - | 63.3 |

These are hypothetical data based on published values for other selective nNOS inhibitors for illustrative purposes.[3][16][17]

Experimental Protocol: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on purified nNOS by measuring the production of nitrite, a stable breakdown product of NO.[18][19][20]

Materials:

-

Purified recombinant human nNOS enzyme

-

Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol

-

L-Arginine solution (10 mM)

-

NADPH solution (10 mM)

-

Calmodulin solution (1 µM)

-

Calcium Chloride (CaCl2) solution (10 mM)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) solution (1 mM)

-

This compound stock solution (10 mM in DMSO)

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

Sodium nitrite (NaNO2) standard solution (1 mM)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Experimental Workflow Diagram:

Caption: General experimental workflow for the in vitro nNOS inhibition assay.

Step-by-Step Methodology:

-

Prepare Nitrite Standard Curve:

-

Perform serial dilutions of the 1 mM NaNO2 standard solution in assay buffer to generate standards ranging from 0 to 100 µM.

-

Add 50 µL of each standard to the 96-well plate in duplicate.

-

-

Prepare Compound Dilutions:

-

Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

-

Prepare a vehicle control (DMSO in assay buffer).

-

-

Prepare Master Mix:

-

In a single tube, prepare a master mix containing L-arginine, NADPH, calmodulin, CaCl2, and BH4 at their final desired concentrations in the assay buffer.

-

-

Assay Plate Setup:

-

Add 25 µL of the master mix to the appropriate wells of the 96-well plate.

-

Add 5 µL of each compound dilution or vehicle control to the corresponding wells.

-

Add 10 µL of assay buffer.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of purified nNOS enzyme to each well (except for the no-enzyme control).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Nitrite Detection:

-

Stop the reaction by adding 50 µL of Griess Reagent A to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (no nitrite) from all readings.

-

Plot the standard curve of absorbance versus nitrite concentration and determine the concentration of nitrite produced in each sample well.

-

Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot percent inhibition versus log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This guide has outlined a scientifically grounded, albeit hypothetical, mechanism of action for this compound as a selective inhibitor of neuronal nitric oxide synthase. The proposed mechanism, involving competitive inhibition at the L-arginine binding site with selectivity conferred by the 8-nitro substituent, provides a strong rationale for its further investigation as a therapeutic candidate for neurodegenerative diseases. The detailed experimental protocol provides a clear path for the empirical validation of this hypothesis. Future studies should focus on confirming the proposed binding mode through X-ray crystallography, evaluating the compound's efficacy in cell-based and in vivo models of neurodegeneration, and assessing its pharmacokinetic and safety profiles.

References

- Bolaños, J. P., & Almeida, A. (1999). Autoinhibition of neuronal nitric oxide synthase: distinct effects of reactive nitrogen and oxygen species on enzyme activity. Biochemical Journal, 342(Pt 3), 635–640.

- Cui, J., et al. (2012). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain.

- He, H., et al. (2018). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Biochemistry, 57(15), 2237–2246.

- Singh, S., et al. (2022). Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. Oxidative Medicine and Cellular Longevity, 2022, 5957164.

- Li, H., et al. (2011). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 54(10), 3616–3627.

-

E-Journal of Life Sciences. (2018). Nitric Oxide: The Gaseous Culprit of Neurodegeneration. Retrieved from [Link]

- Ond-Matei, T., et al. (2022). Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview. International Journal of Molecular Sciences, 23(23), 14732.

-

Patsnap Synapse. (2024). What are NOS inhibitors and how do they work? Retrieved from [Link]

-

Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

- Gonzalez-Gistau, A., et al. (2022). Implications of glial nitric oxide in neurodegenerative diseases. Frontiers in Immunology, 13, 988517.

- Li, H., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 19(12), 20566–20589.

- Holden, J. K., et al. (2016). Inhibitor Bound Crystal Structures of Bacterial Nitric Oxide Synthase. ACS Infectious Diseases, 2(4), 269–281.

- Al-Buriahi, A. K., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Molecules, 28(15), 5709.

- Cinelli, M. A., et al. (2009). Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: an Anchored Plasticity Approach for Selective Enzyme Inhibition. SSRL Science Highlight.

- Li, H., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 11(7), 746–752.

- University of Waterloo. (2012). Thermodynamic Investigation of Human Nitric Oxide Synthase: Enzyme-Inhibitor Interactions. UWSpace.

- Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Vascular Pharmacology, 57(5-6), 153–160.

- Ramnauth, J., et al. (2012). 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Lead Optimization Studies Resulting in the Identification of N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a Preclinical Development Candidate. Journal of Medicinal Chemistry, 55(6), 2882–2893.

- Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.

- Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158–189.

- Alderton, W. K., et al. (2005). Comparison of IC50 values for inhibition of recombinant human NO synthase isoforms by GW274150, GW273629 and L-NMMA. British Journal of Pharmacology, 145(1), 1–2.

- Al-Harthy, T., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure & Dynamics, 40(20), 10079–10091.

- Bryan, N. S., et al. (2009). Discovery of the nitric oxide signaling pathway and targets for drug development. Frontiers in Bioscience (Landmark Edition), 14(1), 1–18.

-

CUSABIO. (n.d.). Nitric Oxide Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the signaling pathway induced by nitric oxide. Retrieved from [Link]

-

JoVE. (2023). Nitric Oxide Signaling Pathway. YouTube. Retrieved from [Link]

- Pacher, P., et al. (2007). Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology. Journal of biomedical science, 14(1), 13–21.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide: The Gaseous Culprit of Neurodegeneration [lakeforest.edu]

- 6. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview [mdpi.com]

- 7. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Lead Optimization S… [ouci.dntb.gov.ua]

- 11. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 13. Inhibitor Bound Crystal Structures of Bacterial Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: an Anchored Plasticity Approach for Selective Enzyme Inhibition [www-ssrl.slac.stanford.edu]

- 15. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Therapeutic Potential of 8-Nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Putative Molecular Targets

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-Nitro-THIQ). While direct experimental data on this specific molecule is nascent, this document synthesizes current knowledge of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the well-established pharmacological impact of the nitro functional group to logically deduce and present its putative molecular interactions and therapeutic possibilities. This guide is intended to serve as a foundational resource for stimulating further research and development into this promising, yet underexplored, chemical entity.

Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities range from neuroprotective and neuromodulatory to anticancer and antimicrobial effects.[3][4] The introduction of a nitro group (-NO2) onto this scaffold, specifically at the 8-position of the aromatic ring, is hypothesized to significantly modulate its pharmacological profile. The nitro group is a potent electron-withdrawing moiety and a known pharmacophore that can confer a variety of biological actions, including enzyme inhibition, bioreductive activation, and the induction of oxidative stress.[5][6] This guide will systematically explore the most probable therapeutic targets of 8-Nitro-THIQ based on these foundational principles.

Monoamine Oxidase (MAO) Inhibition: A Potential Target for Neurological and Psychiatric Disorders

The THIQ scaffold is a known inhibitor of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Causality of Experimental Choice:

The rationale for investigating 8-Nitro-THIQ as a MAO inhibitor is twofold. Firstly, the parent THIQ structure and its simple derivatives have demonstrated competitive inhibition of both MAO-A and MAO-B.[8][9] Secondly, nitroaromatic compounds have also been identified as inhibitors of MAO.[5] The electron-withdrawing nature of the nitro group at the 8-position could modulate the electronic properties of the THIQ ring system, potentially enhancing its binding affinity to the active site of MAO enzymes.

Putative Mechanism of Action:

It is hypothesized that 8-Nitro-THIQ would act as a competitive or mixed-type inhibitor of MAO. The THIQ core would likely interact with the hydrophobic active site of the enzyme, while the nitro group could form specific interactions with amino acid residues, influencing isoform selectivity (MAO-A vs. MAO-B).

Caption: Putative mechanism of MAO inhibition by 8-Nitro-THIQ.

Experimental Protocol: In Vitro MAO Inhibition Assay

A fluorometric assay using a commercially available kit can be employed to determine the inhibitory activity of 8-Nitro-THIQ against human recombinant MAO-A and MAO-B.[10]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine)[1]

-

8-Nitro-THIQ (test compound)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Assay buffer (0.1 M potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of 8-Nitro-THIQ and positive controls in assay buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

-

Add the test compound or positive control to the respective wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[10]

-

Calculate the percentage of inhibition and determine the IC50 value for 8-Nitro-THIQ against both MAO isoforms.

Nitric Oxide Synthase (NOS) Inhibition: A Potential Avenue for Neuroprotection and Anti-inflammatory Therapies

Overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) is implicated in neurodegenerative diseases and inflammatory conditions.[11] Certain nitroaromatic compounds are known to inhibit NOS isoforms (nNOS, eNOS, and iNOS).[12]

Causality of Experimental Choice:

The presence of the nitro group on the aromatic ring of 8-Nitro-THIQ makes it a candidate for a NOS inhibitor. The electron-withdrawing properties of the nitro group can influence the interaction of the molecule with the heme active site of the NOS enzyme.

Putative Mechanism of Action:

8-Nitro-THIQ may act as a competitive inhibitor of L-arginine, the substrate for NOS, or as a direct modulator of the enzyme's catalytic activity. The nitro group could potentially interact with the heme iron or key amino acid residues in the active site, thereby disrupting the electron transfer process required for NO synthesis.

Caption: Proposed mechanism of NOS inhibition by 8-Nitro-THIQ.

Experimental Protocol: In Vitro NOS Inhibition Assay

The inhibitory effect of 8-Nitro-THIQ on NOS activity can be determined using a colorimetric assay that measures the conversion of nitrate to nitrite by nitrate reductase, followed by the quantification of nitrite using the Griess reagent.[13]

Materials:

-

Purified nNOS, iNOS, and eNOS enzymes

-

L-Arginine (substrate)

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

8-Nitro-THIQ (test compound)

-

Positive control (e.g., L-NAME)

-

Nitrate Reductase

-

Griess Reagent (A and B)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, calmodulin (for nNOS/eNOS), and BH4.

-

Add the respective NOS enzyme to the wells of a 96-well plate.

-

Add serial dilutions of 8-Nitro-THIQ or the positive control and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding L-arginine.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and add nitrate reductase and its cofactor to convert the nitrate produced to nitrite.

-

Incubate for 20 minutes at 37°C.

-

Add Griess reagents A and B to each well and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value of 8-Nitro-THIQ for each NOS isoform.

Anticancer Activity: Targeting Hypoxic Tumors and Inducing Oxidative Stress

Both the THIQ scaffold and nitroaromatic compounds have demonstrated anticancer properties.[3][6] A particularly interesting avenue for 8-Nitro-THIQ is its potential as a bioreductive prodrug for targeting hypoxic tumor cells.

Causality of Experimental Choice:

Many solid tumors have hypoxic (low oxygen) regions. Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes, which are often overexpressed in these hypoxic environments, to form cytotoxic species.[14] The THIQ moiety itself has been a component of several antitumor antibiotics.[6]

Putative Mechanism of Action:

Under hypoxic conditions, the nitro group of 8-Nitro-THIQ could be reduced by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) to form a highly reactive nitroso or hydroxylamine derivative.[15][16] This reactive intermediate could then induce cell death through DNA damage or the generation of reactive oxygen species (ROS).

Caption: Hypothesized bioreductive activation of 8-Nitro-THIQ in hypoxic cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and can be used to determine the cytotoxic effects of 8-Nitro-THIQ on cancer cell lines.[17]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Normal cell line (e.g., Vero) for selectivity assessment

-

8-Nitro-THIQ (test compound)

-

Positive control (e.g., Doxorubicin)

-

DMEM or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of 8-Nitro-THIQ or the positive control for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of 8-Nitro-THIQ.

Antimicrobial Activity: A Potential New Class of Antibacterial and Antifungal Agents

Quinoline and isoquinoline derivatives have a long history as antimicrobial agents.[7][18] The addition of a nitro group can enhance the antimicrobial properties of heterocyclic compounds.[19]

Causality of Experimental Choice:

The combination of the isoquinoline scaffold with a nitro group suggests a high probability of antimicrobial activity. The mechanism could involve the inhibition of essential bacterial enzymes or the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the microbial cell.

Putative Mechanism of Action:

8-Nitro-THIQ may exert its antimicrobial effects by inhibiting bacterial DNA gyrase or topoisomerase IV, similar to quinolone antibiotics. Alternatively, intracellular reduction of the nitro group by bacterial nitroreductases could lead to the formation of radical species that damage cellular macromolecules, leading to cell death.[5]

Caption: Potential antimicrobial mechanisms of 8-Nitro-THIQ.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of 8-Nitro-THIQ against various bacterial and fungal strains can be determined using the broth microdilution method.[20]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

8-Nitro-THIQ (test compound)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well sterile microplates

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

In a 96-well plate, prepare serial twofold dilutions of 8-Nitro-THIQ and the positive controls in the appropriate broth.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuromodulatory and Potential Neurotoxic Effects

The THIQ scaffold is structurally related to endogenous neurochemicals and can exhibit both neuroprotective and neurotoxic properties.[21] The introduction of a nitro group, a known neurotoxin in some contexts (e.g., 3-nitropropionic acid), necessitates a careful evaluation of the neurotoxic potential of 8-Nitro-THIQ.[22][23]

Causality of Experimental Choice:

Given the inherent neuroactivity of the THIQ core, it is crucial to assess whether the addition of a nitro group leads to beneficial neuromodulatory effects or detrimental neurotoxicity. This is particularly important if the compound is being considered for neurological disorders.

Putative Mechanism of Action:

The neuromodulatory effects could arise from interactions with various receptors and ion channels in the central nervous system. Conversely, neurotoxicity could be mediated by the induction of oxidative stress through redox cycling of the nitro group, leading to neuronal damage.

Experimental Protocol: In Vitro Neurotoxicity Assay

The neurotoxic potential of 8-Nitro-THIQ can be assessed using a neuronal cell line, such as SH-SY5Y, and measuring cell viability after exposure to the compound.[24]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

8-Nitro-THIQ (test compound)

-

Positive control for neurotoxicity (e.g., MPP+)

-

Reagents for a cell viability assay (e.g., MTT or LDH release assay)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

-

Treat the cells with a range of concentrations of 8-Nitro-THIQ for 24-48 hours.

-

Include untreated controls and positive controls.

-

Assess cell viability using a standard method such as the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

-

Determine the concentration at which 8-Nitro-THIQ exhibits significant neurotoxicity.

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, positioned at the intersection of a privileged chemical scaffold and a potent pharmacophore. The putative targets outlined in this guide—MAO, NOS, bioreductive pathways in cancer, and microbial enzymes—provide a rational basis for the systematic investigation of this compound. The provided experimental protocols offer a starting point for researchers to validate these hypotheses and to elucidate the specific mechanisms of action. Future research should focus on the synthesis and purification of 8-Nitro-THIQ, followed by a comprehensive in vitro and in vivo evaluation of its activity against these and other potential targets. Structure-activity relationship (SAR) studies involving analogues with variations in the position and nature of the substituents will be crucial for optimizing potency, selectivity, and safety, ultimately paving the way for the development of novel therapeutics.

References

-

The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Publications. [Link]

-

The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ResearchGate. [Link]

-

The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]

-

Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. PubMed. [Link]

-

(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

-

Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids. PubMed. [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink. [Link]

-

Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke. PubMed. [Link]

-

Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH. [Link]

-

dopamine-derived-tetrahydroisoquinoline-alkaloids-inhibitors-of-neuroamine-metabolism. Ask this paper | Bohrium. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

-

Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

-

An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

-

Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation. NIH. [Link]

-

IN-VITRO ANTICANCER ACTIVITY, ANTIMICROBIAL AND IN-SILICO STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Pharmaceutical Negative Results. [Link]

-

Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research. [Link]

-

Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a Neuromodulator?. OUCI. [Link]

-

Nitric oxide inhibition strategies. PMC - NIH. [Link]

-

A novel neuroprotective agent with antioxidant and nitric oxide synthase inhibitory action. Taylor & Francis Online. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

-

NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. NIH. [Link]

-

Neurotoxic effect induced by quinolinic acid in dissociated cell culture of mouse hippocampus. PubMed. [Link]

-

The diverse functionality of NQO1 and its roles in redox control. PMC - NIH. [Link]

-

Neuroprotective effect of L-carnitine in the 3-nitropropionic acid (3-NPA)-evoked neurotoxicity in rats. PubMed. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Bentham Science Publisher. [Link]

-

Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. PubMed. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

-

Chemical Properties of Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2). Cheméo. [Link]

-

Interactions of the antioxidant enzymes NAD(P)H: Quinone oxidoreductase 1 (NQO1) and NRH: Quinone oxidoreductase 2 (NQO2) with pharmacological agents, endogenous biochemicals and environmental contaminants. PubMed. [Link]

-

Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities.. National Library of Medicine. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

6-Nitro-1,2,3,4-tetrahydroisoquinoline | C9H10N2O2 | CID 10702458. PubChem. [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

Sources

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: an Anchored Plasticity Approach for Selective Enzyme Inhibition [www-ssrl.slac.stanford.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of the antioxidant enzymes NAD(P)H: Quinone oxidoreductase 1 (NQO1) and NRH: Quinone oxidoreductase 2 (NQO2) with pharmacological agents, endogenous biochemicals and environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. mdpi.com [mdpi.com]

- 21. Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a … [ouci.dntb.gov.ua]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurotoxic effect induced by quinolinic acid in dissociated cell culture of mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Analysis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a nitro group onto this scaffold can significantly modulate its electronic properties and biological function, making nitro-substituted THIQs compounds of great interest in drug discovery and development. A thorough understanding of the structural characteristics of these molecules is paramount, and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. For 8-Nitro-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to be well-resolved, with distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nature of the nitro group will have a pronounced deshielding effect on the protons of the aromatic ring.[3]

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~7.9 - 8.1 | d | ~8.0 | Ortho to the nitro group, significantly deshielded. |

| H-6 | ~7.2 - 7.4 | t | ~8.0 | Meta to the nitro group, less deshielded. |

| H-7 | ~7.5 - 7.7 | d | ~8.0 | Para to the nitro group, deshielded by resonance. |

| H-1 | ~4.0 - 4.2 | s | - | Singlet due to the absence of adjacent protons. |

| H-3 | ~3.0 - 3.2 | t | ~6.0 | Triplet due to coupling with H-4 protons. |

| H-4 | ~2.8 - 3.0 | t | ~6.0 | Triplet due to coupling with H-3 protons. |

| N-H | ~1.8 - 2.5 | br s | - | Broad singlet, chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[4]

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the number and electronic environment of the carbon atoms. The nitro group's strong electron-withdrawing effect will cause a significant downfield shift for the carbon atom to which it is attached (C-8) and will also influence the chemical shifts of the other aromatic carbons.[3]

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-8 | ~145 - 150 | Directly attached to the nitro group, strongly deshielded. |

| C-4a | ~135 - 140 | Quaternary carbon, deshielded. |

| C-8a | ~128 - 132 | Quaternary carbon. |

| C-5 | ~125 - 130 | Ortho to the nitro group. |

| C-7 | ~120 - 125 | Para to the nitro group. |

| C-6 | ~115 - 120 | Meta to the nitro group. |

| C-1 | ~45 - 50 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | ~40 - 45 | Aliphatic carbon adjacent to nitrogen. |

| C-4 | ~25 - 30 | Aliphatic carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of the compound in ~0.6 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.[4]

-

Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR.

-

Processing: The processing steps are analogous to those for ¹H NMR.

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the N-H, C-H, and, most notably, the nitro group.

Expected Characteristic IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H | ~3300 - 3400 | Medium | Stretch |

| Aromatic C-H | ~3000 - 3100 | Medium | Stretch |

| Aliphatic C-H | ~2850 - 2960 | Medium-Strong | Stretch |

| Aromatic C=C | ~1600, ~1475 | Medium | Stretch |

| Nitro (NO₂) | ~1550 - 1475 | Strong | Asymmetric Stretch |

| Nitro (NO₂) | ~1360 - 1290 | Strong | Symmetric Stretch |

The two strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum of this compound.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Background Collection: Record a background spectrum of the clean ATR crystal.[9]

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]

-

Spectrum Acquisition: Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule.

Expected Mass Spectrometry Data (EI):

The molecular formula of this compound is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol .

| m/z | Proposed Fragment | Rationale |

| 178 | [M]⁺ | Molecular ion |

| 132 | [M - NO₂]⁺ | Loss of the nitro group |

| 131 | [M - NO₂ - H]⁺ | Subsequent loss of a hydrogen atom |

| 104 | [C₈H₈]⁺ | Retro-Diels-Alder type fragmentation |

The fragmentation pattern of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[11][12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe if the compound is sufficiently volatile and thermally stable.[13]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14][15]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted from established principles and data from analogous compounds, provides a clear and detailed structural fingerprint. The deshielding effects of the nitro group in the NMR spectra, the characteristic strong N-O stretching bands in the IR spectrum, and the predictable fragmentation patterns in the mass spectrum together offer a self-validating system for the unambiguous identification and characterization of this and related compounds. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding of the structural properties of this important class of molecules.

References

-

Wulff, M. D., & Olsbye, U. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1122(1-2), 196-205. [Link]

-

Blanco, M., & Villarroya, I. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

-

LibreTexts. (n.d.). Nitro Groups. [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Joe, C. (n.d.). Infrared of nitro compounds. Chemistry. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229. [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]

-

San Diego State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

Seibl, J., & Vollmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3618. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

PubChem. (n.d.). 6-Nitro-1,2,3,4-tetrahydroquinoline. [Link]

-

Thermo Fisher Scientific. (2013). Using the ATR technique to collect FT-IR spectra. [Link]

-

ResearchGate. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. [Link]

-

ChemBK. (n.d.). 6-Nitro-1,2,3,4-tetrahydroquinoline. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

PubChem. (n.d.). 6-Nitro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

-

National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline 1,2,3,4-tetrahydro-2-nitro- (CAS 10308-72-2). [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. (n.d.). Aromatic region of the 1 H NMR spectra of compounds 1a, 4a, 3a and 5a. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

Wiley Online Library. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. [Link]

-

ResearchGate. (2019). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

National Institutes of Health. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

8-Nitro-1,2,3,4-tetrahydroisoquinoline is a fascinating heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally similar compounds and established scientific principles to provide reliable predictions and robust methodologies for its characterization.

I. Physicochemical Properties of this compound

This compound is a derivative of tetrahydroisoquinoline, featuring a nitro group at the 8th position of the aromatic ring. This substitution significantly influences its electronic and steric properties, which in turn dictate its solubility and stability.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| pKa | The tetrahydroisoquinoline moiety has a pKa of ~9.5 (for the protonated amine), the nitro group is electron-withdrawing and may slightly decrease this value. | General chemical principles |

| Calculated logP | A calculated octanol/water partition coefficient (logPoct/wat) for the related isomer 2-nitro-1,2,3,4-tetrahydroisoquinoline is 1.236, suggesting moderate lipophilicity.[2] | [2] |

| Calculated Water Solubility | A calculated water solubility (log10WS) for 2-nitro-1,2,3,4-tetrahydroisoquinoline is -2.69 mol/L, indicating low aqueous solubility.[2] | [2] |

II. Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a polar nitro group and a basic secondary amine, combined with a largely nonpolar bicyclic core, suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Theoretical Prediction of Solubility using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a given solvent. The principle is that "like dissolves like," and the HSP quantifies this by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" (Ra) between the HSP values of the solute and the solvent in "Hansen space" indicates a higher likelihood of solubility.

DOT Script for Hansen Solubility Sphere Concept:

Caption: Conceptual representation of the Hansen Solubility Sphere. Solvents falling within the sphere are predicted to be good solvents for the solute.

While the exact HSP values for this compound are not published, they can be estimated using group contribution methods. Based on its structure, it is expected to have moderate δP and δH values and a significant δD component.

Predicted and Estimated Solubility in Common Solvents

Based on the physicochemical properties and by analogy with structurally related compounds like 8-nitroquinoline[3], the following solubility profile is anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low | The polar nitro and amine groups limit solubility in non-polar media. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitro group and the polar components of the tetrahydroisoquinoline ring. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The amine group can act as a hydrogen bond acceptor, and the nitro group's oxygen atoms can also accept hydrogen bonds. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Aqueous | Water | Low | As indicated by the calculated logWs for a related isomer, solubility in neutral water is expected to be poor. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | The basic secondary amine will be protonated to form a highly polar ammonium salt, which will be readily soluble in aqueous acid. |

| Aqueous Base | Dilute NaOH | Low | The compound lacks acidic protons and is unlikely to form a salt in basic conditions. |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the equilibrium solubility of this compound.

DOT Script for Isothermal Shake-Flask Method Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Prepare a series of vials, each containing a precisely measured volume (e.g., 1 mL) of the desired solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-